Lactosylsphingosine is a bioactive lyso-glycosphingolipid, belonging to the broader class of sphingolipids. These lipids are integral components of cell membranes and play critical roles in various cellular functions, including signal transduction, cell recognition, and membrane stability [, ]. Lactosylsphingosine, specifically, is a deacylated form of lactosylceramide, lacking the fatty acid moiety. This distinction influences its biological activity and interactions within cellular systems. Research involving Lactosylsphingosine primarily focuses on understanding its role in sphingolipid metabolism, particularly within the context of lysosomal storage disorders and its potential as a biomarker for certain diseases [, , ].
The synthesis of lactosylsphingosine can be achieved through several methods, with a notable approach being the chemoenzymatic synthesis. A new short route has been developed using commercially available Garner's aldehyde as a starting material. This method involves the following steps:
Lactosylsphingosine features a complex molecular structure characterized by:
Lactosylsphingosine participates in various chemical reactions, primarily involving glycosylation processes:
The mechanism of action of lactosylsphingosine primarily revolves around its role as a signaling molecule and structural component within cell membranes:
Lactosylsphingosine exhibits several notable physical and chemical properties:
Lactosylsphingosine has diverse applications in scientific research:
Lactosylsphingosine (d18:1), systematically named D-lactosyl-β1-1ʹ-D-erythro-sphingosine, is a glycosphingolipid (GSL) derivative composed of a sphingosine backbone (sphing-4-enine) N-acylated with a fatty acid and glycosidically linked to a lactose (Galβ1-4Glc) moiety [3] [5]. Its molecular formula is C₃₀H₅₇NO₁₂, with a molecular weight of 623.77 g/mol [3]. The compound features:
Property | Value/Description |
---|---|
Systematic name | D-lactosyl-β1-1ʹ-D-erythro-sphingosine |
Molecular formula | C₃₀H₅₇NO₁₂ |
Exact mass | 623.388 Da |
Purity (commercial) | >99% |
Storage conditions | -20°C, anhydrous |
Solubility | Soluble in chloroform/methanol/water mixtures |
CAS registry | 109785-20-8 |
The study of lactosylsphingosine emerged alongside foundational research on lysosphingolipids in lysosomal storage diseases (LSDs):
Year Range | Milestone | Significance |
---|---|---|
1960s–1980s | Initial isolation from neural tissue | Linked lyso-GSLs to LSD pathology |
1990s | Development of HPLC quantification | Enabled detection in patient tissues |
2000–2010 | LC-MS/MS validation | Achieved sensitivity <1 nmol/L in plasma |
2010–present | Role in cancer metabolism | Associated with tumor signaling pathways |
Lactosylsphingosine occupies a pivotal position in GSL biosynthesis and degradation:
Biosynthesis
Metabolic Significance
Pathological Implications
Accumulation occurs in several LSDs:
Disease | Defective Enzyme | Tissue Accumulation | Reported Levels |
---|---|---|---|
Gaucher disease | β-glucocerebrosidase | Spleen, liver, brain | 5–20x controls [6] |
Krabbe disease | Galactosylceramidase | Brain white matter | Not quantified |
GM1 gangliosidosis | β-galactosidase | Brain gray matter | Secondary accumulation |
Compound Name | Synonyms | Role in Metabolism |
---|---|---|
Lactosylsphingosine | D-lactosyl-β1-1ʹ-sphingosine | Lysoglycosphingolipid intermediate |
Glucosylsphingosine | Lyso-Gb1, psychosine analog | Gaucher disease biomarker |
Galactosylsphingosine | Psychosine | Krabbe disease neurotoxin |
Lactosylceramide | LacCer | Precursor for complex gangliosides |
Glucosylceramide | GlcCer | Primary storage lipid in Gaucher disease |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8